molecular formula C23H28N4O5S2 B2491397 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-99-7

6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2491397
CAS No.: 449769-99-7
M. Wt: 504.62
InChI Key: YVFXHNDZJWFCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C23H28N4O5S2 and a molecular weight of 504.62. This compound is notable for its intricate structure, which includes a thieno[2,3-c]pyridine core, a sulfonyl group, and a piperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological target. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The compound could be of interest in various fields such as medicinal chemistry, due to the presence of the biologically relevant tetrahydrothieno[2,3-c]pyridine moiety . Further studies could explore its synthesis, properties, and potential applications.

Preparation Methods

The synthesis of 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the thieno[2,3-c]pyridine coreThe specific reaction conditions and reagents used can vary, but common methods include the use of coupling reactions, such as the Suzuki–Miyaura coupling , and other standard organic synthesis techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the acetyl group allows for potential oxidation reactions.

    Reduction: The sulfonyl group can be reduced under appropriate conditions.

    Substitution: The aromatic rings in the structure can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide include other thieno[2,3-c]pyridine derivatives and compounds with similar functional groups, such as sulfonyl and piperidine moieties. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.

Properties

IUPAC Name

6-acetyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S2/c1-14-7-11-27(12-8-14)34(31,32)17-5-3-16(4-6-17)22(30)25-23-20(21(24)29)18-9-10-26(15(2)28)13-19(18)33-23/h3-6,14H,7-13H2,1-2H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFXHNDZJWFCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.